molecular formula C5H4BrNO2S B8184029 Methyl 3-bromo-1,2-thiazole-5-carboxylate

Methyl 3-bromo-1,2-thiazole-5-carboxylate

Cat. No.: B8184029
M. Wt: 222.06 g/mol
InChI Key: IPLZMXJXFDMUEO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1,2-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1,2-thiazole-5-carboxylate typically involves the bromination of thiazole derivatives. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1,2-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups.

Scientific Research Applications

Methyl 3-bromo-1,2-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • Methyl 5-bromothiazole-4-carboxylate
  • 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Comparison: Methyl 3-bromo-1,2-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for diverse applications .

Properties

IUPAC Name

methyl 3-bromo-1,2-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLZMXJXFDMUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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